molecular formula C27H24N2O4 B557326 Fmoc-Nalpha-methyl-L-tryptophan CAS No. 112913-63-0

Fmoc-Nalpha-methyl-L-tryptophan

Cat. No. B557326
M. Wt: 440.5 g/mol
InChI Key: IYEODAZATZJQGN-VWLOTQADSA-N
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Description

Fmoc-Nalpha-methyl-L-tryptophan is a biochemical used in proteomics research . It has a molecular formula of C27H24N2O4 and a molecular weight of 440.5 g/mol .


Physical And Chemical Properties Analysis

Fmoc-Nalpha-methyl-L-tryptophan is a white to light yellow crystal powder . Its molecular weight is 440.5 g/mol and its molecular formula is C27H24N2O4 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemical Science , specifically in the area of peptide synthesis .

Summary of the Application

Fmoc-based synthesis is used for the production of peptide α-thioesters, which are key intermediates for the convergent synthesis of proteins through native chemical ligation (NCL). Despite recent advances, the direct Fmoc-based solid phase synthesis of peptide α-thioesters remains a challenge in the field .

Methods of Application or Experimental Procedures

A novel C-terminal N-(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed. The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast N → S shift kinetics at neutral pH .

Results or Outcomes

The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL. This method was successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .

Fabrication of Functional Materials

Specific Scientific Field

This application falls under the field of Material Science , specifically in the area of functional materials fabrication .

Summary of the Application

Fmoc-modified amino acids and short peptides have shown distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . These bio-inspired building blocks are used for the fabrication of functional materials .

Methods of Application or Experimental Procedures

The Fmoc group is added to amino acids and short peptides to modify them. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks, enabling the fabrication of functional materials .

Results or Outcomes

The self-assembly features of Fmoc-modified amino acids and short peptides have shown distinct potential for applications in various fields. The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties have been explored .

Proteomics Research

Specific Scientific Field

This application falls under the field of Biological Science , specifically in the area of proteomics research .

Summary of the Application

Fmoc-Nalpha-methyl-L-tryptophan is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Methods of Application or Experimental Procedures

In proteomics research, Fmoc-Nalpha-methyl-L-tryptophan can be used in the synthesis of peptides for protein structure and function studies . The Fmoc group protects the amino acid during peptide synthesis, and can be removed under specific conditions to allow the peptide chain to be extended .

Results or Outcomes

The use of Fmoc-Nalpha-methyl-L-tryptophan in proteomics research has enabled the synthesis of complex peptides for the study of protein structure and function . This has contributed to advances in our understanding of biological processes at the molecular level .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEODAZATZJQGN-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Nalpha-methyl-L-tryptophan

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